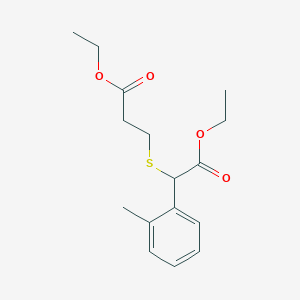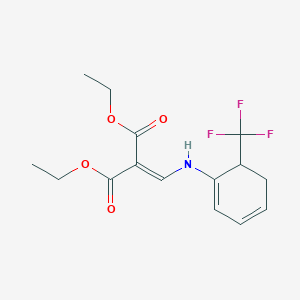
Diethyl 2-((6-(trifluoromethyl)cyclohexa-1,3-dienylamino)methylene)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-((6-(trifluoromethyl)cyclohexa-1,3-dienylamino)methylene)malonate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a cyclohexa-1,3-diene ring, and a malonate ester group. The presence of these functional groups imparts distinctive chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-((6-(trifluoromethyl)cyclohexa-1,3-dienylamino)methylene)malonate typically involves the alkylation of enolate ions. Diethyl malonate, a key precursor, is converted into its enolate ion by reaction with a strong base such as sodium ethoxide in ethanol . The enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions would be crucial to achieve high efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-((6-(trifluoromethyl)cyclohexa-1,3-dienylamino)methylene)malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Alkyl halides and nucleophiles like amines or thiols are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
Diethyl 2-((6-(trifluoromethyl)cyclohexa-1,3-dienylamino)methylene)malonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism by which diethyl 2-((6-(trifluoromethyl)cyclohexa-1,3-dienylamino)methylene)malonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The malonate ester group can participate in various biochemical reactions, influencing metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl malonate: Another ester of malonic acid, differing only in the alkyl groups attached to the ester.
Diethyl 2-((2-methyl-1,3-benzothiazol-6-yl)amino)methylene)malonate: A structurally related compound with a benzothiazole group instead of the trifluoromethyl group.
Uniqueness
Diethyl 2-((6-(trifluoromethyl)cyclohexa-1,3-dienylamino)methylene)malonate stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various research and industrial applications.
Propiedades
Fórmula molecular |
C15H18F3NO4 |
|---|---|
Peso molecular |
333.30 g/mol |
Nombre IUPAC |
diethyl 2-[[[6-(trifluoromethyl)cyclohexa-1,3-dien-1-yl]amino]methylidene]propanedioate |
InChI |
InChI=1S/C15H18F3NO4/c1-3-22-13(20)10(14(21)23-4-2)9-19-12-8-6-5-7-11(12)15(16,17)18/h5-6,8-9,11,19H,3-4,7H2,1-2H3 |
Clave InChI |
PAMIYZSRLXSWKO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CNC1=CC=CCC1C(F)(F)F)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


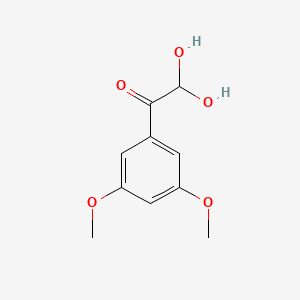
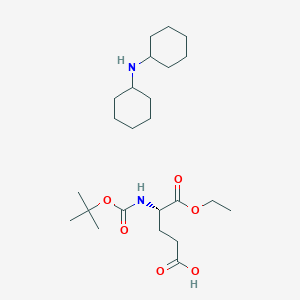
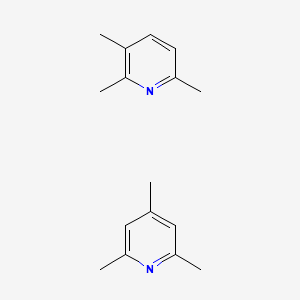
![7-Chloro-1-methyl-5-phenyl-3-[(trimethylsilyl)oxy]-1H-1,4-benzodiazepin-2(3H)-one](/img/structure/B13821614.png)
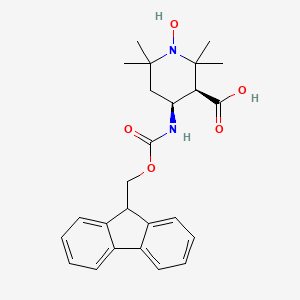
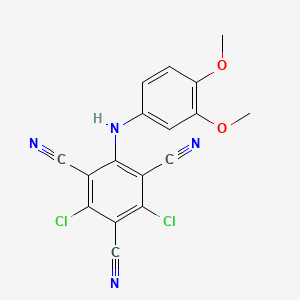
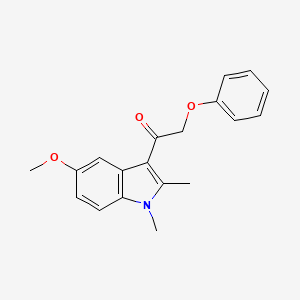
![Acetamide,N-(4-methyl-1H-benzo[D]imidazol-2-YL)-](/img/structure/B13821641.png)
![N-[1-[(4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphoryl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13821651.png)
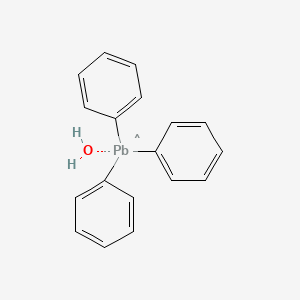
![2-{[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-dimethylfuran-3-carbonitrile](/img/structure/B13821658.png)
![N-{3-[(1Z)-1-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}ethyl]phenyl}cyclohexanecarboxamide](/img/structure/B13821663.png)
![L-Ornithine,n5-[imino(nitroamino)methyl]-n2-[(3-methyl-8-quinolinyl)sufonyl-](/img/structure/B13821675.png)
